![molecular formula C13H13Cl2NO B1372069 4-[4-(氯甲基)苯氧甲基]吡啶盐酸盐 CAS No. 1210697-32-7](/img/structure/B1372069.png)

4-[4-(氯甲基)苯氧甲基]吡啶盐酸盐

描述

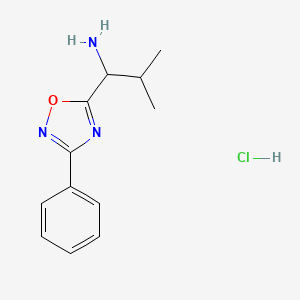

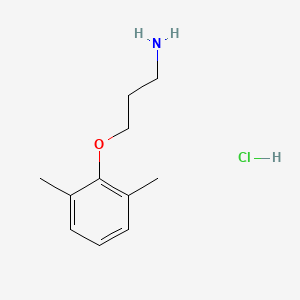

“4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride” is a chemical compound with the molecular formula C13H13Cl2NO and a molecular weight of 270.15 g/mol . It is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in the separation and purification of the peptide .

Synthesis Analysis

The synthesis of “4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride” involves several steps . The process starts with 4-methylpyridine as a raw material, which is oxidized into 4-picolinic acid with potassium permanganate. The 4-picolinic acid then reacts with methanol to produce methyl pyridine-4-carboxylate under acidic conditions. The methyl pyridine-4-carboxylate is reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis

The molecular structure of “4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride” consists of 13 carbon atoms, 13 hydrogen atoms, 2 chlorine atoms, and 1 nitrogen atom . The average mass of the molecule is 270.154 Da, and the monoisotopic mass is 269.037415 Da .Physical And Chemical Properties Analysis

“4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride” is a solid at 20 degrees Celsius . It is hygroscopic, meaning it absorbs moisture from the air . The compound is white to orange to green in color .科学研究应用

Peptide Synthesis

This compound is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in the separation and purification of peptides. The group can be introduced in the presence of a base and is stable to acid-catalyzed removal of Cbz protecting groups. It can be removed by base, sodium in liquid ammonia, or catalytic hydrogenolysis .

Organic Synthesis

As an important raw material and intermediate, it finds applications in various organic synthesis processes. Its reactivity with different organic substrates allows for the creation of complex molecules necessary for further research and development in organic chemistry .

Pharmaceuticals

In the pharmaceutical industry, this chemical serves as an intermediate in the synthesis of various drugs. Its role in building molecular structures is crucial for developing new medication and understanding drug interactions .

Agrochemicals

The compound is also utilized in the synthesis of agrochemicals. Its properties help in creating substances that protect crops from pests and diseases, contributing to agricultural productivity .

Material Science

In materials science, it is used to modify the surface properties of materials. This can include creating coatings or altering the material’s interaction with other substances, which is essential for developing new materials with specific desired properties.

Analytical Chemistry

Bioconjugation

Catalysis

安全和危害

未来方向

Substituted pyridines with diverse functional groups are important structural motifs found in numerous bioactive molecules . There is a need for a single robust method allowing the selective introduction of multiple functional groups . The application of the ring cleavage methodology further provided a privileged pyridine scaffold containing biologically relevant molecules and direct drug/natural product conjugation with ethyl 2-methyl nicotinate . This suggests potential future directions in the development of new methodologies for the synthesis of substituted pyridines.

属性

IUPAC Name |

4-[[4-(chloromethyl)phenoxy]methyl]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNO.ClH/c14-9-11-1-3-13(4-2-11)16-10-12-5-7-15-8-6-12;/h1-8H,9-10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDZNWYUHKJZBBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCl)OCC2=CC=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(Chloromethyl)phenoxymethyl]pyridine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-Chloro-5H-pyrrolo[3,2-D]pyrimidine-7-carboxylic acid](/img/structure/B1371988.png)

![3-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1371989.png)

![2-(2-aminoethyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one hydrochloride](/img/structure/B1371990.png)

![2-bromo-7-propyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1371991.png)

![[3-(Ethoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1371997.png)

![2-[4-(2-aminoethyl)phenoxy]-N-(4-methylphenyl)acetamide hydrochloride](/img/structure/B1372006.png)

![[2-(Benzenesulfonyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]methanamine hydrochloride](/img/structure/B1372007.png)